1,5-dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
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Overview
Description
1,5-dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a complex organic compound belonging to the class of pyrazole derivatives. This compound is characterized by its unique tetrahydropyrrolo[3,4-c]pyrazole core structure, which is substituted with a 4-nitrophenyl group and two methyl groups. The presence of the nitrophenyl group imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted products depending on the reagents and conditions used .
Scientific Research Applications
1,5-dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The compound’s unique structure allows it to bind to specific sites, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share some structural similarities and are known for their antimicrobial activities.
Pyrazole derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone exhibit similar chemical reactivity and biological activities.
Uniqueness
1,5-dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is unique due to its specific tetrahydropyrrolo[3,4-c]pyrazole core structure and the presence of both nitrophenyl and methyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1,5-dimethyl-3-(4-nitrophenyl)-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-15-12(18)9-10(14-16(2)11(9)13(15)19)7-3-5-8(6-4-7)17(20)21/h3-6,9-11,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXWHSJHZYYLNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(C(N1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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